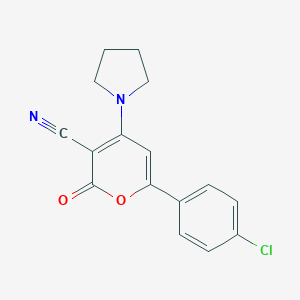
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile, also known as CP-544326, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has garnered significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用機序
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile acts as a selective antagonist of the mGluR1 receptor, which is involved in the regulation of glutamate neurotransmission in the brain. By blocking this receptor, 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile reduces the activity of glutamate, which is known to be involved in the pathophysiology of many neurological and psychiatric disorders.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile has been shown to have a range of biochemical and physiological effects in animal models. These include changes in neurotransmitter levels, alterations in gene expression, and changes in brain structure and function.
実験室実験の利点と制限
One of the main advantages of 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile is its high selectivity for the mGluR1 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile is its relatively low potency, which can make it challenging to achieve therapeutic effects in vivo.
将来の方向性
There are several potential future directions for research on 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile. These include further elucidation of its mechanism of action, exploration of its potential therapeutic applications in humans, and development of more potent analogs of the compound. Additionally, 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile may be useful in the development of new diagnostic tools for neurological and psychiatric disorders.
合成法
The synthesis of 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form the intermediate 6-(4-chlorophenyl)-2-oxo-2H-pyran-3-carboxylic acid ethyl ester. This intermediate is then reacted with pyrrolidine and sodium ethoxide to form the final product, 6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile.
科学的研究の応用
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and addiction. The compound has shown promising results in preclinical studies, demonstrating efficacy in reducing symptoms in animal models of these disorders.
特性
製品名 |
6-(4-chlorophenyl)-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-3-carbonitrile |
|---|---|
分子式 |
C16H13ClN2O2 |
分子量 |
300.74 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-2-oxo-4-pyrrolidin-1-ylpyran-3-carbonitrile |
InChI |
InChI=1S/C16H13ClN2O2/c17-12-5-3-11(4-6-12)15-9-14(19-7-1-2-8-19)13(10-18)16(20)21-15/h3-6,9H,1-2,7-8H2 |
InChIキー |
WAYWQMQWDROCSU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=O)OC(=C2)C3=CC=C(C=C3)Cl)C#N |
正規SMILES |
C1CCN(C1)C2=C(C(=O)OC(=C2)C3=CC=C(C=C3)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



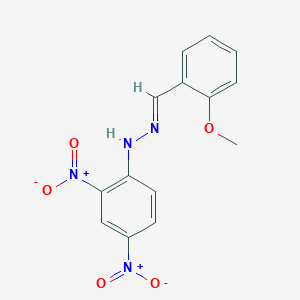
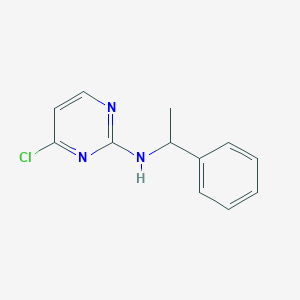
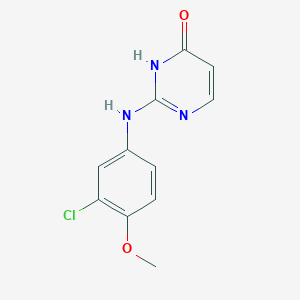
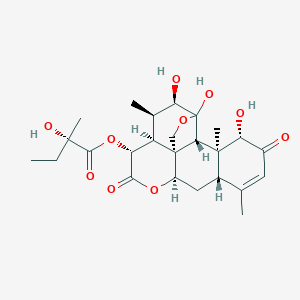


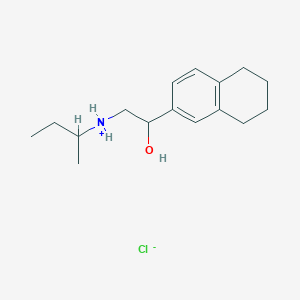
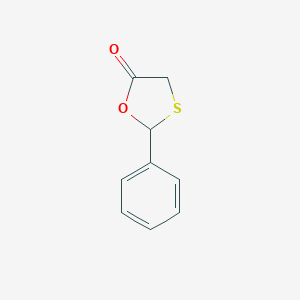



![2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)

